molecular formula C21H17F2N5O2 B2661451 N-(2,4-difluorophenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide CAS No. 1020969-54-3

N-(2,4-difluorophenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Cat. No.: B2661451
CAS No.: 1020969-54-3
M. Wt: 409.397
InChI Key: WXEUDGLVNMKEAJ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a complex organic compound characterized by its unique structural features, including a pyrazolo[1,5-d][1,2,4]triazinone core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolo[1,5-d][1,2,4]triazinone Core: This step often involves the cyclization of appropriate hydrazine derivatives with nitriles or amidines under acidic or basic conditions.

    Introduction of the 2,4-Difluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions, where a difluorobenzene derivative reacts with a suitable nucleophile.

    Attachment of the 3,4-Dimethylphenyl Group: This step may involve Friedel-Crafts acylation or alkylation reactions to introduce the dimethylphenyl moiety.

    Final Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[1,5-d][1,2,4]triazinone core, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound can be used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.

    Chemical Biology: It serves as a tool compound to probe the function of specific proteins or enzymes in biological systems.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide: can be compared with other pyrazolo[1,5-d][1,2,4]triazinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both difluorophenyl and dimethylphenyl groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N5O2/c1-12-3-4-14(7-13(12)2)18-9-19-21(30)27(24-11-28(19)26-18)10-20(29)25-17-6-5-15(22)8-16(17)23/h3-9,11H,10H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEUDGLVNMKEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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